molecular formula C13H15N3O3 B7558235 Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate

Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate

Cat. No. B7558235
M. Wt: 261.28 g/mol
InChI Key: PHKHHSFLORLQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate, also known as MXE, is a synthetic dissociative drug that has been used in scientific research. It belongs to a class of drugs called arylcyclohexylamines, which are known for their dissociative and anesthetic effects. MXE has gained popularity among researchers due to its unique chemical structure and potential therapeutic benefits.

Mechanism of Action

Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of neuronal activity. It binds to the receptor and blocks the flow of ions, leading to a decrease in neuronal activity. This results in the dissociative and anesthetic effects that are characteristic of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate and other arylcyclohexylamines.
Biochemical and Physiological Effects:
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate in laboratory experiments is its unique chemical structure, which allows researchers to study its effects on the central nervous system in a novel way. However, Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate is a relatively new drug and there is limited information available on its long-term effects and potential risks. Additionally, Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate is a controlled substance in many countries, which can make it difficult for researchers to obtain and use in their experiments.

Future Directions

There are several potential future directions for research on Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate. One area of interest is its potential therapeutic use as an antidepressant and anxiolytic. Further research is needed to determine the safety and efficacy of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate for these purposes. Additionally, there is a need for more research on the long-term effects of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate use and its potential risks. Finally, researchers may be interested in exploring the use of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate can be synthesized through a multi-step process that involves the reaction of 3-methyl-2-butanone with 4-methoxyphenylhydrazine to form the hydrazone intermediate. The intermediate is then treated with ethyl chloroformate to yield the final product, ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate. The synthesis of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate requires specialized equipment and knowledge of organic chemistry.

Scientific Research Applications

Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has been used in scientific research to study its effects on the central nervous system. It has been found to have dissociative and anesthetic properties similar to other arylcyclohexylamines, such as ketamine and phencyclidine. Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has also been studied for its potential therapeutic benefits, including its use as an antidepressant and anxiolytic.

properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-4-19-13(17)12-9(2)16(15-14-12)10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKHHSFLORLQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.